molecular formula C3H6Cl3O2P B13692001 3-Chloropropyl phosphorodichloridate

3-Chloropropyl phosphorodichloridate

Cat. No.: B13692001
M. Wt: 211.41 g/mol
InChI Key: LCVBPSKTKGXIDD-UHFFFAOYSA-N
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Description

3-Chloropropyl phosphorodichloridate is an organophosphorus compound with the chemical formula C3H7Cl3O2P. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropropyl phosphorodichloridate can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically proceeds as follows: [ \text{C3H7ClO} + \text{POCl3} \rightarrow \text{C3H7Cl3O2P} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction is carried out in specialized reactors designed to handle corrosive reagents and by-products. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloropropyl phosphorodichloridate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-chloropropanol and phosphoric acid.

    Oxidation and Reduction: While less common, the compound can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Hydrolysis: Typically occurs in aqueous solutions or under acidic or basic conditions.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted phosphorodichloridates.

    Hydrolysis: Yields 3-chloropropanol and phosphoric acid.

    Oxidation and Reduction: Various oxidized or reduced phosphorus-containing compounds.

Scientific Research Applications

3-Chloropropyl phosphorodichloridate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, including pesticides and flame retardants.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals, including plasticizers and surfactants.

Mechanism of Action

The mechanism of action of 3-chloropropyl phosphorodichloridate involves its reactivity with nucleophiles. The compound’s phosphorus atom is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form covalent bonds with various substrates, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

    Tris(2-chloroethyl) phosphate: Another organophosphorus compound used as a flame retardant.

    Tris(2-chloro-1-methylethyl) phosphate: Commonly used in polyurethane foams as a flame retardant.

    Tris(2-chloropropyl) phosphate: Similar in structure but with different substituents on the phosphorus atom.

Uniqueness: 3-Chloropropyl phosphorodichloridate is unique due to its specific reactivity and the presence of both chlorine and phosphorus atoms. This combination allows for a wide range of chemical transformations and applications, distinguishing it from other organophosphorus compounds.

Properties

Molecular Formula

C3H6Cl3O2P

Molecular Weight

211.41 g/mol

IUPAC Name

1-chloro-3-dichlorophosphoryloxypropane

InChI

InChI=1S/C3H6Cl3O2P/c4-2-1-3-8-9(5,6)7/h1-3H2

InChI Key

LCVBPSKTKGXIDD-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)(Cl)Cl)CCl

Origin of Product

United States

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